5-(4-fluorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core pyrrol-2-one structure, followed by the introduction of the fluorophenyl, hydroxy, methoxybenzoyl, and pyridinylmethyl groups. Each step involves precise control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The carbonyl groups can be reduced to alcohols or other functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully chosen to optimize the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biology, 5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one may be studied for its potential biological activity. Its various functional groups could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique properties might make it suitable for applications in fields such as materials science or catalysis.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound’s various functional groups can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with proteins, enzymes, or receptors. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
- 5-(4-bromophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
- 5-(4-methylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
The uniqueness of 5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one lies in the presence of the fluorophenyl group. Fluorine atoms can significantly alter the electronic properties of the molecule, affecting its reactivity, stability, and interactions with biological targets. This makes the compound distinct from its analogs with different substituents on the phenyl ring.
Properties
Molecular Formula |
C24H19FN2O4 |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
(4E)-5-(4-fluorophenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(pyridin-4-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H19FN2O4/c1-31-19-8-4-17(5-9-19)22(28)20-21(16-2-6-18(25)7-3-16)27(24(30)23(20)29)14-15-10-12-26-13-11-15/h2-13,21,28H,14H2,1H3/b22-20+ |
InChI Key |
ABDHMSZKJBKNEL-LSDHQDQOSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CC=NC=C3)C4=CC=C(C=C4)F)/O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=NC=C3)C4=CC=C(C=C4)F)O |
Origin of Product |
United States |
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